molecular formula C9H7NO2S B1376613 3-(Ethenesulfonyl)benzonitrile CAS No. 1423031-94-0

3-(Ethenesulfonyl)benzonitrile

Cat. No.: B1376613
CAS No.: 1423031-94-0
M. Wt: 193.22 g/mol
InChI Key: ZTFLDUNTGJPMLI-UHFFFAOYSA-N
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Description

3-(Ethenesulfonyl)benzonitrile is a chemical compound that belongs to the class of benzonitriles. It is characterized by the presence of an ethenesulfonyl group attached to the benzene ring, along with a nitrile group. This compound is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethenesulfonyl)benzonitrile can be achieved through various methods. One common approach involves the reaction of benzonitrile with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

C6H5CN+CH2=CHSO2ClC6H4(SO2CH2=CH)CN+HCl\text{C}_6\text{H}_5\text{CN} + \text{CH}_2=\text{CHSO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{SO}_2\text{CH}_2=\text{CH})\text{CN} + \text{HCl} C6​H5​CN+CH2​=CHSO2​Cl→C6​H4​(SO2​CH2​=CH)CN+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethenesulfonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The ethenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to an amine group under appropriate conditions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the nitrile group.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzonitriles depending on the electrophile used.

Scientific Research Applications

3-(Ethenesulfonyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethenesulfonyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The ethenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The nitrile group can also participate in various chemical interactions, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: Lacks the ethenesulfonyl group, making it less reactive in certain chemical reactions.

    3-(Vinylsulfonyl)benzonitrile: Similar structure but with a vinyl group instead of an ethenesulfonyl group.

    4-(Ethenesulfonyl)benzonitrile: Positional isomer with the ethenesulfonyl group at the para position.

Uniqueness

3-(Ethenesulfonyl)benzonitrile is unique due to the presence of both the ethenesulfonyl and nitrile groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-ethenylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-2-13(11,12)9-5-3-4-8(6-9)7-10/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFLDUNTGJPMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-94-0
Record name 3-(ethenesulfonyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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